5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone
CAS No.: 42190-48-7
Cat. No.: VC7084895
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42190-48-7 |
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Molecular Formula | C17H13ClN2O3 |
Molecular Weight | 328.75 |
IUPAC Name | 5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one |
Standard InChI | InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3 |
Standard InChI Key | CDMJYZVKNAEVQP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Identification
Structural Characteristics
5-Chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone (CAS: 42190-48-7) belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure includes:
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A chlorine atom at position 5.
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A 4-methoxyphenoxy group at position 4.
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A phenyl group at position 2.
The molecular formula is C₁₇H₁₃ClN₂O₃, with a molecular weight of 328.7 g/mol . The IUPAC name, 5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one, reflects these substituents .
Spectroscopic and Computational Data
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SMILES Notation: ClC1=NN(C(=O)C(=C1OC2=CC=C(OC)C=C2)C3=CC=CC=C3)C4=CC=CC=C4 .
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InChI Key: UYVYSFZQZSJGHB-UHFFFAOYSA-N .
3D conformational analyses reveal planar geometry at the pyridazinone core, with substituents influencing electronic distribution and steric interactions .
Physicochemical Properties
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₇H₁₃ClN₂O₃ | |
Molecular Weight | 328.7 g/mol | |
LogP (Predicted) | ~3.2 (moderate lipophilicity) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 |
Synthesis and Reactivity
Synthetic Pathways
Pyridazinones are typically synthesized via:
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Cyclocondensation Reactions: Between 1,4-diketones and hydrazines.
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Nucleophilic Substitution: On preformed pyridazinone cores .
For this compound, a plausible route involves:
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Reacting 4-methoxyphenol with a chlorinated pyridazinone intermediate.
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Introducing the phenyl group via Suzuki coupling or Ullmann-type reactions .
Reactivity Profile
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The chlorine atom at position 5 is susceptible to nucleophilic displacement, enabling derivatization (e.g., with amines or thiols) .
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The keto group at position 3 may participate in hydrogen bonding, influencing biological interactions .
Comparative Analysis with Related Compounds
Structural Modifications and Activity Trends
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